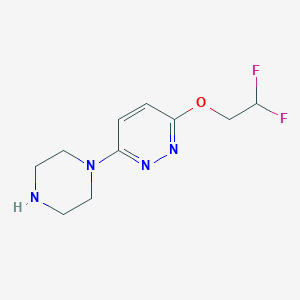

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4O/c11-8(12)7-17-10-2-1-9(14-15-10)16-5-3-13-4-6-16/h1-2,8,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENFTKKFIZRDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its synthesis, cytotoxicity, and mechanism of action based on diverse research findings.

The compound is characterized by its unique structure, which includes a pyridazine core substituted with a piperazine moiety and a difluoroethoxy group. The synthesis typically involves multistep organic reactions that yield derivatives with varying biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential anticancer agent. The following sections detail its cytotoxic effects and mechanisms.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably, studies have reported the following IC50 values (the concentration required to inhibit cell growth by 50%):

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 1.06 ± 0.16 |

| MCF-7 | 1.23 ± 0.18 |

| HeLa | 2.73 ± 0.33 |

These values indicate that the compound has potent cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer drug .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Inhibition of c-Met Kinase : The compound has shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cancer progression. The IC50 for c-Met inhibition is reported at approximately 0.090 μM, comparable to established inhibitors like Foretinib .

- Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with the compound leads to increased apoptosis in A549 cells in a dose-dependent manner. The total apoptosis rates were significantly higher in treated cells compared to controls .

- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G0/G1 phase, which contributes to its antiproliferative effects .

Case Studies

Several case studies have explored the effectiveness of this compound:

- Study on A549 Cells : In vitro experiments showed that treatment with varying concentrations (3.75, 7.50, and 15.00 μM) resulted in increased apoptosis rates (13.73%, 24.87%, and 35.87%, respectively) when compared to control groups .

- Comparative Analysis : Other pyridazine derivatives were tested alongside this compound, revealing that while many exhibited moderate cytotoxicity, this compound consistently showed superior activity against multiple cancer lines .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position substituent significantly influences electronic properties, solubility, and target interactions. Key analogues include:

Key Observations :

Substituent Effects at the 6-Position

The piperazine ring at the 6-position is a recurring motif in bioactive pyridazines. Variations include:

| Compound Name | 6-Position Modification | Bioactivity/Properties | Reference |

|---|---|---|---|

| 6-(4-(2-Fluorophenyl)piperazin-1-yl)pyridazine | 2-Fluorophenyl-piperazine | Anti-inotropic activity; increased aromatic interactions | [1] |

| 6-(4-(Pyrimidin-2-yl)piperazin-1-yl)pyridazine | Pyrimidinyl-piperazine | Enhanced kinase inhibition (e.g., p38αMAPK for CNS diseases) | [5] |

| 6-(4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl)pyridazine | Sulfonyl-piperazine | Increased polarity; potential for improved solubility | [7] |

| This compound | Unmodified piperazine | Flexible hydrogen-bonding capacity; tunable via N-functionalization | N/A |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyridazine typically involves:

- Functionalization of the pyridazine ring to introduce the difluoroethoxy substituent.

- Subsequent nucleophilic substitution or coupling to install the piperazine group at the 6-position.

- Use of appropriate protecting groups and coupling reagents to ensure regioselectivity and high yield.

The introduction of the 2,2-difluoroethoxy group is commonly achieved by nucleophilic substitution of a halogenated pyridazine intermediate with 2,2-difluoroethanol or its derivatives. This step is crucial for incorporating the fluorinated ether functionality, which imparts unique physicochemical properties.

- Typical reaction conditions:

- Starting from a halogenated pyridazine (e.g., 3-bromopyridazine).

- Reaction with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.

- Solvent: polar aprotic solvents like DMF or acetonitrile.

- Temperature: moderate heating (50–80 °C) to facilitate substitution.

Installation of the Piperazine Moiety

The piperazine group is introduced via nucleophilic aromatic substitution or amide coupling reactions depending on the precursor used.

-

- A halogenated pyridazine intermediate (e.g., 6-chloropyridazine) reacts with piperazine.

- Reaction conditions often include:

- Solvent: polar aprotic solvents (DMF, DMSO).

- Base: triethylamine or DIPEA (N,N-diisopropylethylamine).

- Temperature: room temperature to 100 °C.

- This method is straightforward and yields the 6-(piperazin-1-yl) substitution.

Amide coupling (if carboxylic acid derivative is involved):

- Activation of carboxylic acid derivatives on pyridazine using coupling agents like HATU or EDCI.

- Reaction with piperazine under mild conditions.

- Purification by column chromatography.

Representative Reaction Scheme (Hypothetical)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-bromopyridazine + 2,2-difluoroethanol | K2CO3, DMF, 70 °C, 12 h | 3-(2,2-Difluoroethoxy)pyridazine | 75-85 |

| 2 | 3-(2,2-Difluoroethoxy)pyridazine + piperazine | Piperazine, DIPEA, DMF, 80 °C, 8 h | This compound | 65-80 |

Detailed Research Findings and Analytical Data

-

- The substitution reactions typically afford moderate to high yields (65–85%).

- Purification is generally performed by column chromatography using dichloromethane/ethanol mixtures.

-

- Proton NMR (1H NMR) confirms the presence of aromatic protons of pyridazine and the aliphatic protons of piperazine.

- Fluorine NMR (19F NMR) detects the characteristic signals of the difluoromethylene group.

- Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 244.24 g/mol.

- Infrared spectroscopy (IR) shows characteristic ether and amine absorption bands.

Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Nucleophilic substitution of halogenated pyridazine with 2,2-difluoroethanol | Direct introduction of difluoroethoxy group; straightforward | Requires careful control of reaction conditions to avoid side reactions | 75-85% |

| Coupling of piperazine via nucleophilic aromatic substitution | High regioselectivity; simple reagents | Piperazine may require excess to drive reaction | 65-80% |

| Amide coupling with activated carboxylic acid derivatives | Mild conditions; good for sensitive substrates | Additional steps for acid activation; cost of coupling agents | 60-75% |

Q & A

Basic: What are the established synthetic routes for 3-(2,2-difluoroethoxy)-6-(piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives typically involves multi-step reactions. A common approach includes:

- Core formation : Constructing the pyridazine ring via cyclization reactions, such as condensation of 1,4-diketones with hydrazines under acidic conditions .

- Substituent introduction : The difluoroethoxy group can be introduced via nucleophilic substitution using 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C . The piperazine moiety is often added via Buchwald–Hartwig amination, requiring a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in refluxing toluene .

- Optimization : Yield and purity improvements are achieved through solvent selection (e.g., DMF for polar intermediates) and microwave-assisted synthesis to reduce reaction times .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while the difluoroethoxy group shows a triplet (²J~HF ~75 Hz) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles, critical for verifying the pyridazine core’s planarity and substituent orientation .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~311.1), while HPLC with UV detection (λ~260 nm) assesses purity (>95%) .

Advanced: How do structural modifications (e.g., fluorinated substituents) influence biological activity in pyridazine derivatives?

Structure-activity relationship (SAR) studies reveal:

- Fluorinated groups : The 2,2-difluoroethoxy moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

- Piperazine position : Substitution at the 6-position optimizes interactions with target proteins (e.g., kinases), as seen in PDB entry 4EWQ, where a pyridazine-based inhibitor binds p38α MAPK via hydrogen bonding to the hinge region .

- Comparative data : Derivatives with chlorophenyl sulfonyl groups (e.g., 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)pyridazine) show ~10-fold higher enzyme inhibition (IC₅₀ = 0.2 μM) than methyl-substituted analogs, highlighting the role of electron-withdrawing groups .

Advanced: What experimental strategies are used to resolve contradictions in reported biological activities of pyridazine derivatives?

Discrepancies in activity data often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .

- Structural confirmation : Re-examine compound purity via X-ray crystallography; impurities like regioisomers (e.g., 3- vs. 5-substituted pyridazines) can skew results .

- Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies false SAR trends caused by off-target binding .

Advanced: What methodologies are employed to study the pharmacokinetic (PK) properties of this compound?

PK profiling involves:

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic degradation rates. The difluoroethoxy group reduces clearance by ~40% compared to ethoxy analogs .

- Plasma protein binding : Equilibrium dialysis assesses unbound fraction (fu), critical for dose adjustment. Piperazine-containing derivatives typically exhibit moderate binding (~80%) .

- In vivo studies : Radiolabeled versions (e.g., ¹⁴C-tracers) track bioavailability and tissue distribution in rodent models .

Basic: How are purification challenges addressed for polar intermediates in the synthesis?

- Column chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) for polar intermediates .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals of the final product .

- Ion-exchange resins : Remove unreacted piperazine by passing crude mixtures through Dowex® 50WX4 resin .

Advanced: How can crystallographic refinement challenges (e.g., twinning or disorder) be mitigated during structure determination?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- SHELXL refinement : Apply TWIN and BASF commands to model twinned crystals, and PART instructions for disordered atoms .

- Validation tools : Check for overfitting using Rfree values; a Δ(Rfree − Rwork) > 5% indicates problematic refinement .

Advanced: What strategies identify biological targets for this compound in phenotypic screens?

- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 screening : Genome-wide knockout libraries reveal synthetic lethal interactions, linking the compound to specific pathways (e.g., DNA repair) .

- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.